3-(4-Fluorophenyl)-7-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
3-(4-Fluorophenyl)-7-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core substituted with fluorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: The initial step involves the construction of the thieno[3,2-b]pyridine core through cyclization reactions. This can be achieved using appropriate starting materials such as 2-aminothiophenol and 2-bromo-3-nitropyridine under specific reaction conditions.
Substitution Reactions: The next step involves the introduction of the fluorophenyl and methoxyphenyl groups through substitution reactions. This can be accomplished using reagents such as 4-fluorobenzene and 2-methoxybenzene in the presence of suitable catalysts and solvents.
Oxidation and Carboxylation: The final steps involve oxidation and carboxylation reactions to introduce the carboxylic acid functional group. This can be achieved using oxidizing agents such as potassium permanganate and carbon dioxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-7-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, reflux conditions.
Substitution: Halogenating agents, nucleophiles, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Fluorophenyl)-7-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Biology: It can be used as a probe or ligand in biological studies to investigate enzyme interactions, receptor binding, and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases or conditions.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, with specific properties imparted by its unique structure.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor signaling by binding to the receptor’s ligand-binding domain. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-7-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid
- 3-(4-Bromophenyl)-7-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid
- 3-(4-Methylphenyl)-7-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-7-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid lies in the presence of the fluorophenyl group, which imparts specific electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C21H16FNO4S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7-(2-methoxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C21H16FNO4S/c1-27-15-5-3-2-4-13(15)14-10-16(24)23-18-17(11-6-8-12(22)9-7-11)20(21(25)26)28-19(14)18/h2-9,14H,10H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
HFXKDHGBMFZTGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O |
Origin of Product |
United States |
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